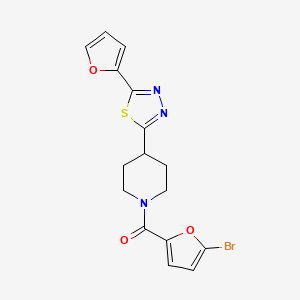

(5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a bromofuran, a thiadiazole, and a piperidine, which are common in medicinal chemistry and materials science .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and thiadiazole rings, the piperidine ring, and the bromine atoms. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The bromine atoms in the compound could potentially be reactive, allowing for further functionalization of the molecule. The furan and thiadiazole rings could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atoms could increase its molecular weight and potentially its reactivity .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of (5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone:

Pharmaceutical Development

This compound’s unique structure, incorporating furan and thiadiazole rings, suggests potential applications in pharmaceutical development. These heterocyclic structures are often explored for their antimicrobial, antiviral, and anticancer properties . The presence of a piperidine moiety further enhances its potential as a pharmacophore, making it a candidate for drug discovery and development.

Organic Synthesis

The compound can serve as a valuable intermediate in organic synthesis. Its bromofuran component is particularly useful in cross-coupling reactions , such as Suzuki or Heck reactions, which are fundamental in constructing complex organic molecules . This makes it a versatile building block for synthesizing a variety of bioactive compounds.

Material Science

In material science, the compound’s structural features can be exploited to develop new materials with specific properties. For instance, the furan and thiadiazole rings can contribute to conductive polymers or organic semiconductors , which are essential in the development of electronic devices .

Agricultural Chemistry

The compound’s potential bioactivity also makes it a candidate for agricultural applications. It could be investigated for pesticidal or herbicidal properties , leveraging its heterocyclic components to disrupt biological processes in pests or weeds .

Environmental Chemistry

In environmental chemistry, this compound could be explored for its ability to act as a sensor or catalyst . The presence of multiple functional groups allows for interactions with various environmental pollutants, potentially aiding in their detection or degradation .

Medicinal Chemistry

Medicinal chemistry can benefit from this compound’s diverse functional groups, which may interact with biological targets in unique ways. It could be studied for enzyme inhibition or receptor modulation , contributing to the development of new therapeutic agents .

Biochemical Research

In biochemical research, the compound can be used as a probe to study biological pathways . Its ability to interact with different biomolecules can help elucidate mechanisms of action, providing insights into cellular processes and disease states .

Nanotechnology

Finally, in nanotechnology, the compound’s structural properties can be harnessed to create nanomaterials with specific functionalities. These materials could be used in drug delivery systems, imaging, or as catalysts in nanoreactors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5-bromofuran-2-yl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O3S/c17-13-4-3-12(23-13)16(21)20-7-5-10(6-8-20)14-18-19-15(24-14)11-2-1-9-22-11/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVYZXSTJHZINT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dihydro-2-benzofuran-1-one; acetic acid](/img/structure/B2625209.png)

![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2625215.png)

![(E)-4-(4-cinnamylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2625217.png)

![ethyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2625219.png)

![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2625220.png)

![Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate](/img/structure/B2625222.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2625226.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2625228.png)